molecular formula C12H2F8 B1293537 2,2',3,3',5,5',6,6'-Octafluorobiphenyl CAS No. 3883-86-1

2,2',3,3',5,5',6,6'-Octafluorobiphenyl

Cat. No. B1293537
CAS RN: 3883-86-1
M. Wt: 298.13 g/mol
InChI Key: QWCHHUZAAGRHDB-UHFFFAOYSA-N
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Description

2,2',3,3',5,5',6,6'-Octafluorobiphenyl is a perfluorinated biphenyl compound that is of interest due to its unique chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs and substitution patterns have been investigated. These studies provide insights into the behavior of perfluorinated aromatic compounds, which can be extrapolated to understand 2,2',3,3',5,5',6,6'-Octafluorobiphenyl.

Synthesis Analysis

The synthesis of related perfluorinated compounds, such as the octachloro-9,9'-bifluorenylidene, involves the preparation of precursors and byproducts that are structurally similar to octafluorobiphenyl . The synthesis routes for these compounds can be complex due to the steric hindrance and electronic effects of the substituents, which can lead to unexpected byproducts. For example, the synthesis of 1,1',3,3',6,6',8,8'-octachloro-9,9'-bifluorenylidene resulted in a byproduct with a tetrachloro-trichloromethyl biphenyl structure .

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by significant out-of-plane bond bending and molecular warping due to the steric effects of the fluorine atoms . For instance, the related perchloro-9,9'-bifluorenylidene exhibits a large dihedral angle between its fluorenylidene moieties, which is a result of chlorine overcrowding . This structural feature is likely to be present in octafluorobiphenyl as well, given the similar overcrowding that would result from the eight fluorine atoms.

Chemical Reactions Analysis

Perfluorinated compounds like 2,2',3,3',5,5',6,6'-Octafluorobiphenyl are expected to undergo nucleophilic substitution reactions. For example, 2H,2'H-octafluorobiphenyl is known to react with sodium methoxide, with the nucleophilic attack occurring at the 4,4' positions . This reactivity pattern is indicative of the influence of the fluorine substituents on the electronic properties of the biphenyl core, directing nucleophilic attacks to specific positions on the aromatic rings.

Physical and Chemical Properties Analysis

The physical properties of perfluorinated compounds are influenced by their crystalline structure and intermolecular interactions. For example, octafluoro-1,2-dimethylenecyclobutane has a melting point of 238 K and exhibits specific atomic volumes and charges for carbon and fluorine atoms . These properties are determined by the bonding environment and are consistent across different perfluorinated hydrocarbons . Similarly, the photodimerization of symmetrical octafluoro stilbene in the solid state is facilitated by the stacking interactions of the fluorinated phenyl rings . These findings suggest that 2,2',3,3',5,5',6,6'-Octafluorobiphenyl would also display distinct physical properties due to its perfluorinated nature and molecular geometry.

Scientific Research Applications

Synthesis and Polymer Applications

  • Polymer Synthesis : This compound is utilized in creating new polymers with enhanced solubility, mechanical flexibility, and thermal stability. For instance, Kwock, Baird, and Miller (1993) developed soluble copolymers using Octafluorobiphenyl, achieving polymers that are thermally stable and form strong, transparent films (Kwock, Baird, & Miller, 1993).
  • Conjugated Polymers : Aoki et al. (2018) explored the synthesis of π-conjugated polymers containing Octafluorobiphenyl, which shows promise as materials for organic light-emitting diodes (Aoki et al., 2018).

Chemical Properties and Reactions

  • Nucleophilic Replacement Reactions : Burdon, Kane, and Tatlow (1971) investigated the reactions of Octafluorobiphenyl, clarifying earlier misconceptions about its reactivity and providing insights into its chemical behavior (Burdon, Kane, & Tatlow, 1971).
  • Fluorination Studies : Research by Harley and Pedler (1973) on the fluorination of polyfluorobiphenyls, including Octafluorobiphenyl derivatives, contributed to understanding the compound's reactivity under different conditions (Harley & Pedler, 1973).

Material Science and Engineering

  • Liquid Crystal Properties : Byron, Matharu, and Wilson (1995) explored the synthesis and liquid crystal properties of Octafluorobiphenyl derivatives, noting their potential use in various applications due to their unique refractive indices and thermal properties (Byron, Matharu, & Wilson, 1995).

Environmental and Green Chemistry

  • Corrosion Inhibition : Chafiq et al. (2020) studied the use of compounds related to Octafluorobiphenyl for corrosion inhibition, emphasizing the importance of such substances in environmentally friendly applications (Chafiq et al., 2020).

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCHHUZAAGRHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063218
Record name 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
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Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',5,5',6,6'-Octafluorobiphenyl

CAS RN

3883-86-1
Record name 2,2′,3,3′,5,5′,6,6′-Octafluoro-1,1′-biphenyl
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Record name 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl
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Record name 4H,4'H-Octafluorobiphenyl
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Record name 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
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Record name 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
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Record name 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl
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Record name 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
DJ Byron, AS Matharu, RC Wilson - Liquid Crystals, 1995 - Taylor & Francis
The synthesis and liquid crystal properties of eight members of the homologous series of 1-(4′-n-alkoxy-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4-yl)-2-(trans-4-n-pentylcyclohexyl)-…
Number of citations: 11 www.tandfonline.com
DJ Byron, AS Matharu, RC Wilson… - Molecular Crystals and …, 1995 - Taylor & Francis
The synthesis and liquid crystal properties of eighteen members of the homologous series of 4′-alkoxy-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4-yl-trans-4-alkylcyclohexane-1-…
Number of citations: 8 www.tandfonline.com
KC Sturge, AD Hunter, R McDonald… - …, 1992 - ACS Publications
One-dimensional materials. 2. Organometallic polymer and linear mono-, bi-, and trimetallic octafluoro-p,p'-biphenylene-brid Page 1 3056 Organometallics 1992,11, 3056-3062 …
Number of citations: 0 pubs.acs.org
T Pilati, P Metrangolo, G Resnati - Acta Crystallographica Section C …, 2001 - scripts.iucr.org
(IUCr) 4,4′-Dibromo-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl Journal logo Acta Crystallographica Section C Acta Crystallographica Section C STRUCTURAL CHEMISTRY …
Number of citations: 6 scripts.iucr.org
L Takimoto, T Goto, J Chen… - Macromolecular …, 2023 - Wiley Online Library
Nonstoichiometric direct arylation polycondensation of 2,2′,3,3′,5,5′,6,6′‐octafluorobiphenyl with excess of 2,7‐diiodo‐9,9‐dioctyl‐9H‐fluorene was demonstrated. Pd/Ag dual‐…
Number of citations: 3 onlinelibrary.wiley.com
AS Matharu - 1992 - search.proquest.com
SYNTHESIS AND PROPERTIES OF SOME FLUORINATED BIPHENYL MESOGENS Summary of a thesis to be submitted to the Council for National Academic Awards for the degree of …
Number of citations: 3 search.proquest.com
H Aoki, H Saito, Y Shimoyama, J Kuwabara… - ACS Macro …, 2018 - ACS Publications
Polycondensation via Pd-catalyzed cross-dehydrogenative-coupling reaction of 2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl with thiophene analogues was studied. The synthetic protocol…
Number of citations: 46 pubs.acs.org
EW Kwock, T Baird Jr, TM Miller - Macromolecules, 1993 - ACS Publications
New polymers containing aromaticdiacetylenes designed to be more soluble and mechanically flexible and less thermally reactive while retaining the thermooxidative stability of earlier …
Number of citations: 46 pubs.acs.org
K Kasai, M Sato - Chemistry–An Asian Journal, 2006 - Wiley Online Library
The reaction of [Cu(CH 3 CN) 4 ]NO 3 or AgNO 3 with flexible ligands 1,4‐bis(4‐pyridylmethyl)‐2,3,5,6‐tetrafluorobenzene (bpf) or 4,4′‐bis(4‐pyridylmethyl)‐2,2′,3,3′,5,5′,6,6′‐…
Number of citations: 28 onlinelibrary.wiley.com
AI Kovalchuk, YL Kobzar, IM Tkachenko… - Journal of Molecular …, 2018 - Elsevier
The V-type azo chromophores 3,3'-{(2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl-4,4′-diyl)bis [oxy-4,1-phenylenediazene-2,1-diyl]}bis(6-hydroxybenzaldehyde) (ABA-I) and 3,3'-{(2,2′,…
Number of citations: 10 www.sciencedirect.com

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